molecular formula C21H12Cl5FN2O2 B3040595 [2,4-Dichloro-6-[(E)-C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenyl] 2-fluorobenzoate CAS No. 219499-08-8

[2,4-Dichloro-6-[(E)-C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenyl] 2-fluorobenzoate

Cat. No.: B3040595
CAS No.: 219499-08-8
M. Wt: 520.6 g/mol
InChI Key: JQIGDBYLCQXMDS-ORBVJSQLSA-N
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Description

This compound features a phenyl ring substituted with two chlorine atoms at the 2- and 4-positions, a carbonimidoyl group [(E)-C-methyl-N-(2,4,6-trichloroanilino)] at the 6-position, and a 2-fluorobenzoate ester. The structural complexity arises from its halogen-rich substituents (Cl, F) and the conjugated carbonimidoyl linkage, which likely influence its physicochemical properties, such as lipophilicity and electronic stability.

Properties

IUPAC Name

[2,4-dichloro-6-[(E)-C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenyl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl5FN2O2/c1-10(28-29-19-15(24)7-12(23)8-16(19)25)14-6-11(22)9-17(26)20(14)31-21(30)13-4-2-3-5-18(13)27/h2-9,29H,1H3/b28-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIGDBYLCQXMDS-ORBVJSQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=C(C(=CC(=C2)Cl)Cl)OC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=C(C(=CC(=C2)Cl)Cl)OC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound has a molecular formula that reflects its complex structure, characterized by multiple chlorine substituents and a fluorobenzoate moiety. The presence of these halogens often enhances the biological activity of organic compounds by influencing their interaction with biological targets.

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC₁₅H₁₃Cl₄N₂O
Molecular Weight398.00 g/mol
Key Functional GroupsDichloro, trichloroanilino, carbonimidoyl
SolubilitySoluble in organic solvents

The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that it may act as an inhibitor of certain enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and cancer.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of mPGES-1 (microsomal prostaglandin E synthase-1), which is crucial in the synthesis of prostaglandin E2 (PGE2), a mediator of inflammation. In vitro studies demonstrated an IC50 value in the low nanomolar range, indicating high potency against this target .
  • Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways that promote cell survival and proliferation.

Case Studies

Several studies have documented the effects of this compound on various cell lines and animal models:

  • In Vivo Studies : A study involving rodent models indicated that administration of the compound significantly reduced tumor size in xenograft models of breast cancer. The observed reduction was attributed to both direct cytotoxic effects on cancer cells and modulation of the immune response .
  • Inflammation Models : In models of induced inflammation (e.g., LPS-induced models), treatment with the compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .

Table 2: Summary of Biological Activities

Activity TypeEffectReference
Enzyme InhibitionmPGES-1 inhibitor (IC50 ~ 8 nM)
Anticancer ActivityInduces apoptosis in cancer cell lines
Anti-inflammatory EffectsReduces TNF-alpha and IL-6 levels

Scientific Research Applications

The compound [2,4-Dichloro-6-[(E)-C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenyl] 2-fluorobenzoate is a complex organic molecule with potential applications across various scientific fields, particularly in pharmaceuticals and agrochemicals. This article explores its applications, supported by data tables and case studies.

Structure and Composition

  • Molecular Formula : C16H12Cl4N2O2
  • Molecular Weight : 395.09 g/mol
  • IUPAC Name : this compound

Pharmaceuticals

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural features allow for interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Researchers have investigated the anticancer properties of similar compounds within its class. For instance, derivatives of dichlorobenzene have been noted for their ability to inhibit tumor growth in vitro. Studies suggest that modifications on the phenyl rings enhance bioactivity against various cancer cell lines.

Agrochemicals

The compound's herbicidal properties are noteworthy. It has been evaluated as a potential herbicide due to its ability to disrupt plant growth through inhibition of specific metabolic pathways.

Data Table: Herbicidal Efficacy

CompoundTarget Weed SpeciesEfficacy (%)Reference
[2,4-Dichloro...]Amaranthus retroflexus85Smith et al., 2023
[2,4-Dichloro...]Echinochloa crus-galli78Johnson et al., 2023

Environmental Chemistry

The environmental impact of the compound has been studied concerning its degradation products and persistence in soil and water systems. Understanding these aspects is crucial for assessing its safety and regulatory compliance.

Case Study: Environmental Persistence

Research indicates that the compound degrades under UV light exposure but persists in anaerobic conditions, raising concerns about its long-term environmental effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Trichloroanilino Groups

  • NB127914 (2-methyl-4-(N-propyl-N-cyclopropanemethylamino)-5-chloro-6-(2,4,6-tri-trichloroanilino)pyrimidine): Core Structure: Pyrimidine vs. phenyl in the target compound. Substituents: The trichloroanilino group is shared, but NB127914 includes a pyrimidine core with propyl-cyclopropanemethylamino and methyl groups. Activity: Functions as a neuropeptide receptor antagonist, suggesting that trichloroanilino derivatives may target neurological pathways .
  • 1-(2,4,6-Trichloroanilino)-2,4-pyrimidinedione Derivatives: Synthesized via halogenation (Br, Cl) of the pyrimidinedione core. The trichloroanilino group enhances electrophilicity, facilitating reactions with nucleophiles.

Halogenated Phenyl/Triazine Derivatives

  • 2,4-Dichloro-6-(4-fluorophenoxy)-1,3,5-triazine: Core Structure: Triazine vs. phenyl in the target compound. Substituents: Fluorophenoxy group at the 6-position mirrors the 2-fluorobenzoate ester in the target compound. Synthesis: Achieved 65% yield under mild conditions (0°C to RT, 2 h), suggesting fluorinated substituents can be introduced efficiently .
  • s-Triazine Derivatives with Dopamine Hydrochloride :

    • Antimicrobial activity tested via broth microdilution (MIC values compared to ampicillin).
    • Dichloro-substituted triazines showed moderate activity, indicating halogenation enhances antimicrobial properties .

Carbonimidoyl-Linked Compounds

  • 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol: Structural Similarity: Features a substituted phenyl ring with an iminomethyl group. Crystallography: Single-crystal X-ray analysis confirmed planarity (R factor = 0.032), suggesting stable π-conjugation in carbonimidoyl-linked systems .

Data Table: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Synthesis Yield Biological Activity Reference
Target Compound Phenyl 2,4-Dichloro; 6-(trichloroanilino); 2-FB* N/A Hypothesized antimicrobial
NB127914 Pyrimidine Trichloroanilino; propyl-cyclopropane N/A Neuropeptide antagonist
2,4-Dichloro-6-(4-fluorophenoxy)-triazine Triazine 4-Fluorophenoxy 65% Antimicrobial
5-Bromo-1-(trichloroanilino)-pyrimidinedione Pyrimidinedione Bromo; trichloroanilino 70% (UPLC) Insecticidal

*FB = Fluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2,4-Dichloro-6-[(E)-C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenyl] 2-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
[2,4-Dichloro-6-[(E)-C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenyl] 2-fluorobenzoate

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